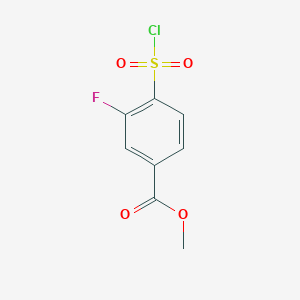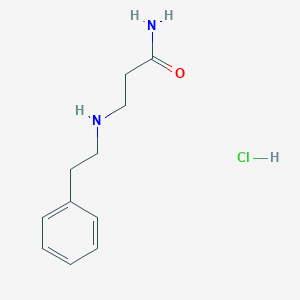
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
描述
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl and Boc (tert-butoxycarbonyl) groups, which provide stability and ease of removal under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . Another common method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a chemoselective mono-N-Boc protection of various amines .
Industrial Production Methods
In industrial settings, the compound is often produced using di-tert-butyl dicarbonate (Boc2O) and catalytic amounts of DMAP (4-dimethylaminopyridine) under controlled conditions. The reaction is typically carried out at room temperature, ensuring high yields and purity .
化学反应分析
Types of Reactions
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA), liberating the free amine.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amines.
Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
科学研究应用
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is utilized in various scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Used in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The compound exerts its effects primarily through the protection and deprotection of amines. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection are required.
相似化合物的比较
Similar Compounds
N-Boc-ethanolamine: Similar in structure, used as a protecting group for amines.
2-Bromoethylamine, N-BOC protected: Another Boc-protected compound used in organic synthesis.
Uniqueness
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is unique due to its specific structure, which provides both stability and ease of removal under mild conditions. This makes it highly versatile and valuable in various synthetic applications compared to other similar compounds.
属性
IUPAC Name |
tert-butyl N-acetyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-10(17)16(12(19)21-14(5,6)7)9-8-15-11(18)20-13(2,3)4/h8-9H2,1-7H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJKENXUKRKDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)
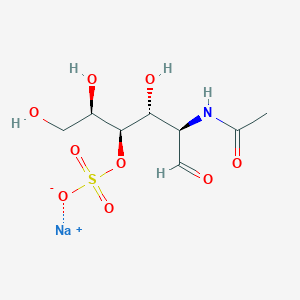
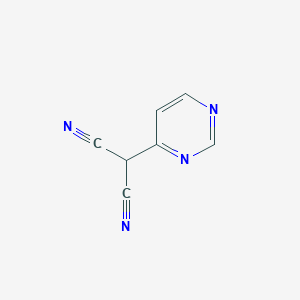
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)
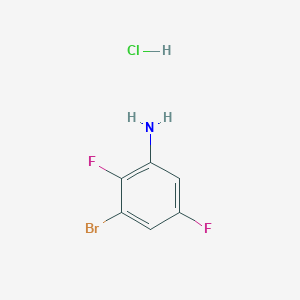

![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)


![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)

